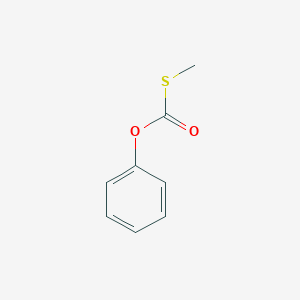

![molecular formula C32H51NNiO2S B079161 镍,(1-丁胺)[[2,2'-(硫代-κS)双[4-(1,1,3,3-四甲基丁基)苯酚-κO]](2-)]- CAS No. 14516-71-3](/img/structure/B79161.png)

镍,(1-丁胺)[[2,2'-(硫代-κS)双[4-(1,1,3,3-四甲基丁基)苯酚-κO]](2-)]-

描述

Synthesis Analysis

Nickel complexes are often synthesized through reactions involving nickel salts (e.g., nickel acetate) and ligands capable of stabilizing the nickel center in various oxidation states. A common approach involves the use of Schiff bases, tetrazolato bridges, or thiosemicarbazone ligands, as seen in the synthesis of copper(II) and nickel(II) 1,3-bis(thiosemicarbazonato) complexes through reactions with metal acetates and pyrazoline proligands (Cowley et al., 2004).

Molecular Structure Analysis

The molecular structure of nickel complexes can vary from square-planar to octahedral, depending on the ligands involved. X-ray crystallography studies reveal the coordination environment around the nickel center, often showing a distorted square-planar geometry in cases like nickel 1,3-bis(4-methyl-3-thiosemicarbazonato) complexes, indicating unusual bonding modes with ligands (Cowley et al., 2004).

Chemical Reactions and Properties

Nickel complexes exhibit diverse chemical reactivities, including redox reactions, ligand exchange, and catalytic activities. The reactivity pattern is often influenced by the electronic structure of the nickel center and the nature of the coordinating ligands. For instance, the copper(II) and nickel(II) 1,3-bis(thiosemicarbazonato) complexes undergo reversible one-electron reductions at biologically accessible potentials, showcasing their redox-active properties (Cowley et al., 2004).

Physical Properties Analysis

The physical properties of nickel complexes, such as color, solubility, and magnetic behavior, depend largely on the nickel's oxidation state and the ligands' nature. Nickel complexes with strong field ligands can exhibit low-spin configurations, leading to diamagnetic properties, while high-spin configurations can result in paramagnetic compounds. The detailed structure determines the complexes' solubility in various solvents, which is crucial for their application in solution-based processes.

Chemical Properties Analysis

The chemical properties of nickel complexes, including their stability, reactivity towards other chemicals, and catalytic activities, are determined by the electronic structure of the nickel center and the ligand environment. For example, the stability in air and susceptibility to oxidation of nickel complexes can significantly impact their reactivity and potential applications in catalysis and material science (Cowley et al., 2004).

科学研究应用

-

Catalysis

- Nickel-based catalysts are widely used in various processes . They started to be developed from the late 19th century due to their ability to catalyze reactions with hydrogen in hydrogenolysis reactions .

- The presence of an unfilled 3d orbital allows them to interact with hydrocarbon electrons, thereby enhancing their dissociation .

- Nickel-based catalysts are well known for oil refining processes, fat hydrogenation, etc .

-

Biomass Conversion

-

Hydrogen Production

- Nickel-based catalysts attract attention for their use in promising technologies of the future with different levels of technological readiness .

- Methane decomposition for hydrogen production or hydrogen evolution in liquid organic hydrogen carrier (LOHC) technology as well as electrocatalysis, CO2 hydrogenation and many others .

-

Biomedicine

- Nickel nanoparticles (NiNPs) have been the subject of extensive research over the past decade for a wide range of possible applications due to their exceptional strong catalytic activity, high compressive strength, free radical scavenging, and antibacterial property .

- NiNPs with sizes ranging from 1 to 100 nm can be manufactured in a number of different ways for use in both scientific and commercial contexts .

-

Dye Absorption

-

Solar Cells

-

Energy Conversion and Storage

- Transition metal-based nanomaterials (TMNs), including nickel-based materials, have recently arisen as robust and highly efficient materials for energy storage and conversion .

- These materials have fast reaction kinetics, rapid electrical transport, and intrinsically high activity, combined with high natural abundance .

- They are progressively developed toward commercial applications, especially in the field of energy conversion and storage .

-

Photothermal Applications

- Two-dimensional nanomaterials, including nickel-based ones, have shown promise in photothermal applications .

- These applications include photothermal therapy, water evaporation, thermochemical reactions, electrostatic lithography, catalysis, light-driven actuation, photothermal electrodes, energy storage, wearable heaters, and wound healing .

-

Catalysis

- Nickel-based nanomaterials have shown potential in various catalytic applications .

- For example, DFT calculations show that O2 is more easily adsorbed on certain surfaces, and the surface-adsorbed O2 is more easily activated .

- Engineering defects are also an effective way to tune the catalytic performance .

-

Energy Conversion and Storage

- Transition metal-based nanomaterials (TMNs), including nickel-based materials, have recently arisen as robust and highly efficient materials for energy storage and conversion .

- These materials have fast reaction kinetics, rapid electrical transport, and intrinsically high activity, combined with high natural abundance .

- They are progressively developed toward commercial applications, especially in the field of energy conversion and storage .

-

Photothermal Applications

- Two-dimensional nanomaterials, including nickel-based ones, have shown promise in photothermal applications .

- These applications include photothermal therapy, water evaporation, thermochemical reactions, electrostatic lithography, catalysis, light-driven actuation, photothermal electrodes, energy storage, wearable heaters, and wound healing .

-

Catalysis

- Nickel-based nanomaterials have shown potential in various catalytic applications .

- For example, DFT calculations show that O2 is more easily adsorbed on certain surfaces, and the surface-adsorbed O2 is more easily activated .

- Engineering defects are also an effective way to tune the catalytic performance .

属性

IUPAC Name |

butan-1-amine;nickel(2+);2-[2-oxido-5-(2,4,4-trimethylpentan-2-yl)phenyl]sulfanyl-4-(2,4,4-trimethylpentan-2-yl)phenolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H42O2S.C4H11N.Ni/c1-25(2,3)17-27(7,8)19-11-13-21(29)23(15-19)31-24-16-20(12-14-22(24)30)28(9,10)18-26(4,5)6;1-2-3-4-5;/h11-16,29-30H,17-18H2,1-10H3;2-5H2,1H3;/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPLLDVMBMPQDCO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN.CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)[O-])SC2=C(C=CC(=C2)C(C)(C)CC(C)(C)C)[O-].[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H51NNiO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9065780 | |

| Record name | Nickel, (1-butanamine)[[2,2'-(thio-.kappa.S)bis[4-(1,1,3,3-tetramethylbutyl)phenolato-.kappa.O]](2-)]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

572.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nickel, (1-butanamine)[[2,2'-(thio-kappaS)bis[4-(1,1,3,3-tetramethylbutyl)phenolato-kappaO]](2-)]- | |

CAS RN |

14516-71-3 | |

| Record name | (1-Butanamine)[[2,2′-(thio-κS)bis[4-(1,1,3,3-tetramethylbutyl)phenolato-κO]](2-)]nickel | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14516-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | EINECS 238-523-3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014516713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nickel, (1-butanamine)[[2,2'-(thio-.kappa.S)bis[4-(1,1,3,3-tetramethylbutyl)phenolato-.kappa.O]](2-)]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nickel, (1-butanamine)[[2,2'-(thio-.kappa.S)bis[4-(1,1,3,3-tetramethylbutyl)phenolato-.kappa.O]](2-)]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (butylamine)[[2,2'-thiobis[4-(1,1,3,3-tetramethylbutyl)phenolato]](2-)-O,O',S]nickel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.006 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

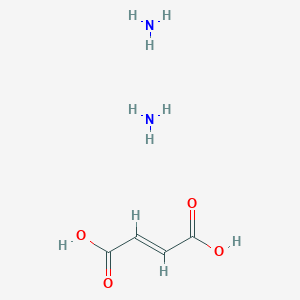

![[2-Bromo-1-(2,4-dichlorophenyl)ethenyl] dimethyl phosphate](/img/structure/B79080.png)

![2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B79102.png)